![molecular formula C10H14BrN3O B13706954 3-Bromo-6-[(1-methyl-4-piperidyl)oxy]pyridazine](/img/structure/B13706954.png)
3-Bromo-6-[(1-methyl-4-piperidyl)oxy]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-[(1-methyl-4-piperidyl)oxy]pyridazine is a chemical compound with the molecular formula C10H14BrN3O and a molecular weight of 272.14 g/mol . It is characterized by the presence of a bromine atom at the 3-position and a 1-methyl-4-piperidyl-oxy group at the 6-position of the pyridazine ring
Preparation Methods
The synthesis of 3-Bromo-6-[(1-methyl-4-piperidyl)oxy]pyridazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-pyridazine and 1-methyl-4-piperidinol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the nucleophilic substitution reaction. The reaction mixture is typically heated to promote the formation of the desired product.
Chemical Reactions Analysis
3-Bromo-6-[(1-methyl-4-piperidyl)oxy]pyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents used in these reactions include bases, acids, and oxidizing or reducing agents.
Scientific Research Applications
3-Bromo-6-[(1-methyl-4-piperidyl)oxy]pyridazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound may have applications in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 3-Bromo-6-[(1-methyl-4-piperidyl)oxy]pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
3-Bromo-6-[(1-methyl-4-piperidyl)oxy]pyridazine can be compared with other similar compounds, such as:
3-Bromo-6-(4-methylpiperazin-1-yl)pyridazine: This compound has a similar structure but with a different substituent at the 6-position.
3-Bromo-6-[(1-methyl-4-piperidyl)oxy]pyridine: This compound has a pyridine ring instead of a pyridazine ring.
Properties
Molecular Formula |
C10H14BrN3O |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
3-bromo-6-(1-methylpiperidin-4-yl)oxypyridazine |
InChI |
InChI=1S/C10H14BrN3O/c1-14-6-4-8(5-7-14)15-10-3-2-9(11)12-13-10/h2-3,8H,4-7H2,1H3 |
InChI Key |
CIYNJFKDDIIIJL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)OC2=NN=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


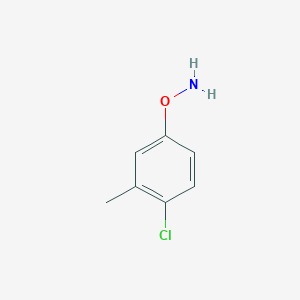
![N'-Hydroxy-2-[[3-(trifluoromethyl)pyridin-2-YL]thio]ethanimidamide](/img/structure/B13706876.png)
![Methyl 3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13706893.png)
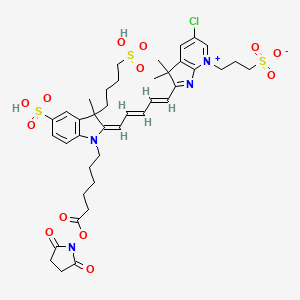
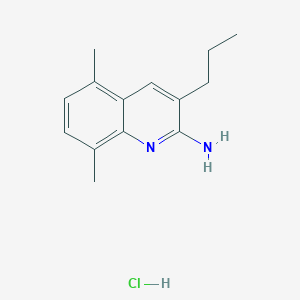
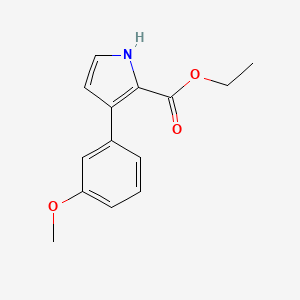
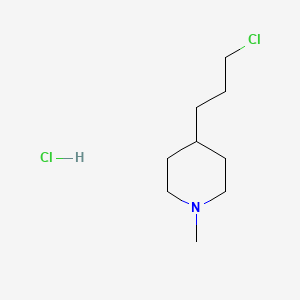
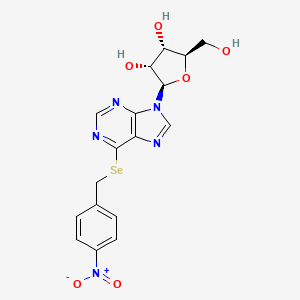
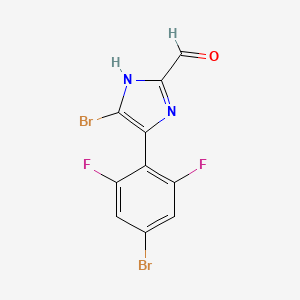
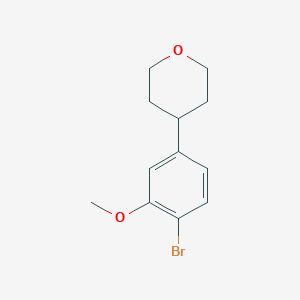
![3-[2,4-Difluoro-5-(phenylcarbamoyl)phenylsulfonamido]benzoic Acid](/img/structure/B13706937.png)
![3-Amino-6-chloro-[2,3'-bipyridine]-4-carboxylic Acid](/img/structure/B13706941.png)
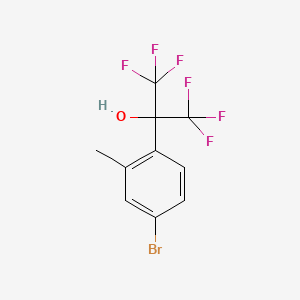
![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-tris[[tert-butyl(dimethyl)silyl]oxy]-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B13706944.png)
